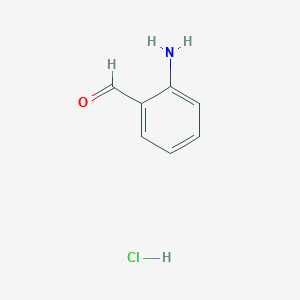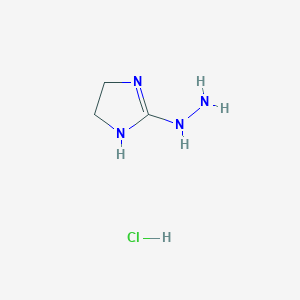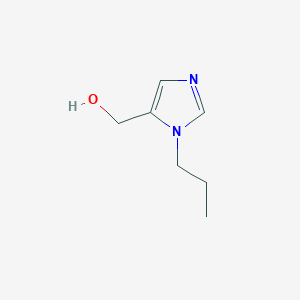
2-Aminobenzaldehyde hydrochloride
描述
2-Aminobenzaldehyde hydrochloride: is an organic compound with the molecular formula C7H8ClNO. It is a derivative of 2-aminobenzaldehyde, which is an aromatic amine and aldehyde. This compound is widely used in organic chemistry due to its unique physical and chemical properties. It appears as a yellow solid and is soluble in water .
作用机制
Target of Action
2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO It is a low-melting yellow solid that is soluble in water . It is usually prepared by reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate .
Mode of Action
It is known to react with primary amines to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
2-Aminobenzaldehyde is used to prepare quinolines by the Friedländer synthesis . By template reactions, it also forms trimeric and tetrameric condensation products that have been studied as ligands . It is also a common precursor to acridines and acridones .
Result of Action
The result of the action of 2-Aminobenzaldehyde hydrochloride is largely dependent on the specific reaction conditions and the presence of other reactants. For example, it can form imine derivatives when reacted with primary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the rate at which imine compounds are formed . The reaction is generally greatest near a pH of 5, and drops at higher and lower pH’s .
生化分析
Biochemical Properties
2-Aminobenzaldehyde hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of complex structures. For instance, it is used to prepare quinolines by the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones . Additionally, this compound can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions are crucial for the formation of stable complexes with metal ions, which can be used in various biochemical applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with primary amines allows it to interact with cellular proteins and enzymes, potentially altering their function . This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form Schiff bases with primary amines. This reaction results in the formation of imines, which can further react with other biomolecules . The compound can also undergo self-condensation to form complex structures that can interact with metal ions, forming stable coordination complexes . These interactions can lead to the inhibition or activation of enzymes, depending on the nature of the binding. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products can influence cellular function, potentially leading to long-term effects on cell viability and function. In in vitro studies, prolonged exposure to this compound has been shown to affect cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and aminotransferases, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux by interacting with key enzymes in metabolic pathways, potentially altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s activity and its overall impact on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for its activity, as it determines the specific cellular pathways and processes that the compound can influence.
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminobenzaldehyde hydrochloride is typically synthesized by the reduction of 2-nitrobenzaldehyde. One common method involves the use of iron powder and hydrochloric acid in ethanol. The reaction mixture is heated under reflux, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions: 2-Aminobenzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under mild conditions.
Major Products Formed:
Oxidation: 2-Aminobenzoic acid.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Various substituted benzaldehydes and benzylamines
科学研究应用
Chemistry: 2-Aminobenzaldehyde hydrochloride is used as a building block in the synthesis of quinolines via the Friedländer synthesis. It also forms trimeric and tetrameric condensation products that are studied as ligands .
Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a precursor in the synthesis of biologically active molecules .
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
相似化合物的比较
2-Nitrobenzaldehyde: Used as a precursor in the synthesis of 2-aminobenzaldehyde.
4-Aminobenzaldehyde: Similar structure but with the amino group in the para position.
2-Amino-5-chlorobenzaldehyde: Contains a chlorine substituent, which alters its reactivity.
Uniqueness: 2-Aminobenzaldehyde hydrochloride is unique due to its dual functional groups (amine and aldehyde), which allow it to participate in a wide range of chemical reactions. Its ability to form stable condensation products and its use in the synthesis of complex organic molecules make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-aminobenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLHPYCPKDAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51723-15-0 | |
| Record name | 51723-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)











